1H-indazol-7-amine dihydrochloride
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Overview
Description
1H-Indazol-7-amine dihydrochloride is a heterocyclic aromatic organic compound. It belongs to the indazole family, which is known for its diverse biological activities. Indazole derivatives have been extensively studied for their potential therapeutic applications, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the cyclization of 2-azidobenzaldehydes with amines under reductive conditions . Transition metal-catalyzed reactions, such as those using copper or silver, are also employed to facilitate the formation of the indazole ring .
Industrial Production Methods: Industrial production of 1H-indazol-7-amine dihydrochloride often utilizes scalable synthetic routes that ensure high yields and purity. These methods may involve the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce byproducts .
Chemical Reactions Analysis
Types of Reactions: 1H-Indazol-7-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to different reduced forms.
Substitution: The amine group at the 7th position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while substitution reactions can produce various substituted indazole derivatives .
Scientific Research Applications
1H-Indazol-7-amine dihydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-indazol-7-amine dihydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes and interfere with cellular pathways, leading to its therapeutic effects. For instance, it may inhibit kinases involved in cancer cell proliferation, thereby exerting anticancer activity .
Comparison with Similar Compounds
1H-Indazole: The parent compound with similar biological activities.
2H-Indazole: Another tautomer with distinct chemical properties.
Indazole-3-carboxamide: Known for its antiproliferative activity.
Uniqueness: 1H-Indazol-7-amine dihydrochloride is unique due to the presence of the amine group at the 7th position, which imparts specific biological activities and chemical reactivity. This structural feature distinguishes it from other indazole derivatives and contributes to its potential therapeutic applications .
Properties
Molecular Formula |
C7H9Cl2N3 |
---|---|
Molecular Weight |
206.07 g/mol |
IUPAC Name |
1H-indazol-7-amine;dihydrochloride |
InChI |
InChI=1S/C7H7N3.2ClH/c8-6-3-1-2-5-4-9-10-7(5)6;;/h1-4H,8H2,(H,9,10);2*1H |
InChI Key |
FEIGHUJDZDHFRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)N)NN=C2.Cl.Cl |
Origin of Product |
United States |
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